![molecular formula C12H15NO2 B13938671 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone CAS No. 1096851-21-6](/img/structure/B13938671.png)
1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone is a chemical compound that features a pyrrolidinone ring substituted with a 4-methoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzyl chloride with pyrrolidinone in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized temperature control are often employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the methoxy group can yield 4-formylphenylmethyl-3-pyrrolidinone.
- Reduction of the carbonyl group can produce 1-[(4-Methoxyphenyl)methyl]-3-hydroxypyrrolidine.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with a similar ring structure but lacking the methoxyphenylmethyl group.
Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones, which share the pyrrolidinone core but have different substituents.
Uniqueness: 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone is unique due to the presence of the 4-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential bioactivity compared to simpler pyrrolidine or pyrrolidinone derivatives.
Propiedades
Número CAS |
1096851-21-6 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]pyrrolidin-3-one |
InChI |
InChI=1S/C12H15NO2/c1-15-12-4-2-10(3-5-12)8-13-7-6-11(14)9-13/h2-5H,6-9H2,1H3 |
Clave InChI |
GHKBYEQLHYEXFD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


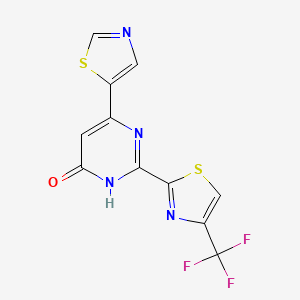
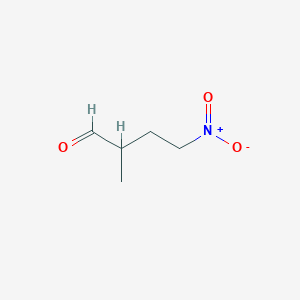
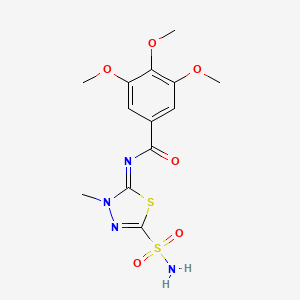

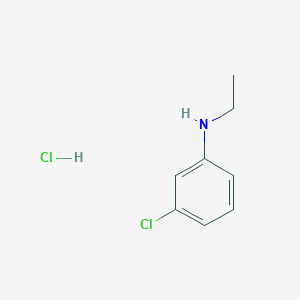
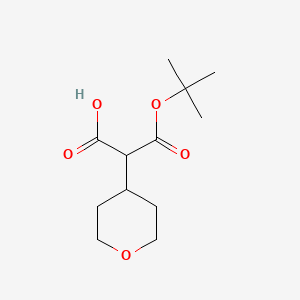
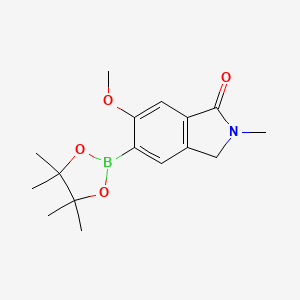
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
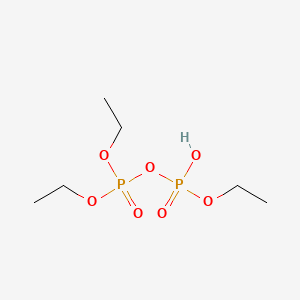
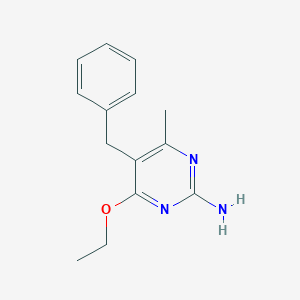

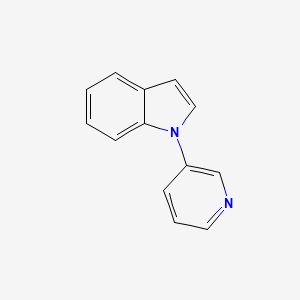
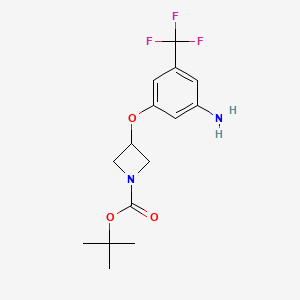
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
